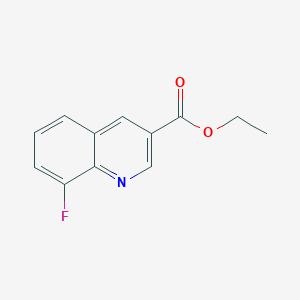

Ethyl 8-fluoroquinoline-3-carboxylate

説明

Ethyl 8-fluoroquinoline-3-carboxylate is a compound that belongs to the class of quinolones, which are known for their broad antibacterial properties. The fluoroquinolones are a subclass of quinolones that have a fluorine atom at the 6 or 7 position of the quinolone ring system, which often enhances their antibacterial activity .

Synthesis Analysis

The synthesis of ethyl 8-fluoroquinoline-3-carboxylate derivatives involves multistep reactions. For instance, the synthesis of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives includes a key step of obtaining the C-7 fatty amide derivative through the selective formation of an azide at the C-7 position using sodium azide, followed by reduction to form the corresponding amine . Another synthesis route for a related compound, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, involves a nucleophilic addition reaction and cyclization starting from the sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline .

Molecular Structure Analysis

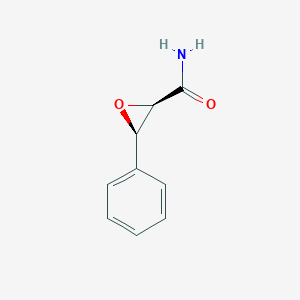

The molecular structure of ethyl 8-fluoroquinoline-3-carboxylate derivatives is characterized by the presence of a quinolone core, a carboxylate group at the 3-position, and various substituents at other positions which can significantly affect the compound's biological activity. For example, the introduction of a fluorine atom at the 6 or 7 position is a common modification that can enhance antibacterial properties .

Chemical Reactions Analysis

Ethyl 8-fluoroquinoline-3-carboxylate derivatives can undergo various chemical reactions. For instance, the enantioselective C-H alkylation of 8-ethylquinolines with enones or acrolein using a Rh(III) catalyst and a chiral carboxylic acid has been described, which demonstrates the potential for selective modification of the quinolone scaffold . Additionally, the synthesis of some ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates from ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves nucleophilic addition and cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 8-fluoroquinoline-3-carboxylate derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profiles. An NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides detailed information on the chemical shifts and coupling constants, which are valuable for understanding the electronic environment of the molecule .

Relevant Case Studies

Several studies have evaluated the biological activity of ethyl 8-fluoroquinoline-3-carboxylate derivatives. For example, novel derivatives with fatty amide moieties have shown promising cytotoxicity against various cancer cell lines and significant antibacterial activity against bacterial strains such as Staphylococcus aureus . Another study reported the broad antibacterial activity of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, suggesting its potential use in systemic infections . These case studies highlight the therapeutic potential of ethyl 8-fluoroquinoline-3-carboxylate derivatives in treating infections and cancer.

科学的研究の応用

-

Medicinal Chemistry and Drug Discovery

- Ethyl 8-fluoroquinoline-3-carboxylate is a versatile material with diverse applications in scientific research. It’s unique properties enable its use in medicinal chemistry, drug discovery, and organic synthesis.

- In medical research, it may have a role in drug development, particularly in the development of antimicrobial, antitumor, and anti-inflammatory agents.

-

Synthesis and Application of Fluoroquinolones

- Ethyl 8-fluoroquinoline-3-carboxylate belongs to the family of fluoroquinolones, which are known for their antibacterial properties .

- Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .

- Due to enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase, fluoroquinolones possess a high antibacterial activity .

-

Green and Clean Syntheses of Quinoline Derivatives

- Ethyl 8-fluoroquinoline-3-carboxylate is a type of quinoline, which has become important due to its variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

- Recent advances in the synthesis of quinolines have focused on green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

-

Synthesis of Biologically Active Compounds

- Ethyl 8-fluoroquinoline-3-carboxylate can be used in the synthesis of biologically active compounds .

- For example, Ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxo-1,4-dihydroquinolin-3-carboxylate has been shown to inhibit the phosphorylation process of transcription STAT3 activator, which plays an important role in cancer therapy .

-

Formation of Complexes with Metals

-

Inhibition of Transcription Activators in Cancer Therapy

- Certain derivatives of Ethyl 8-fluoroquinoline-3-carboxylate, such as Ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxo-1,4-dihydroquinolin-3-carboxylate, have been shown to inhibit the phosphorylation process of transcription STAT3 activator . This plays an important role in cancer therapy .

Safety And Hazards

Ethyl 8-fluoroquinoline-3-carboxylate is intended for research and development use only and is not recommended for medicinal, household, or other uses . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .

特性

IUPAC Name |

ethyl 8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWANFMWJBLPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573652 | |

| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-fluoroquinoline-3-carboxylate | |

CAS RN |

71082-35-4 | |

| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)